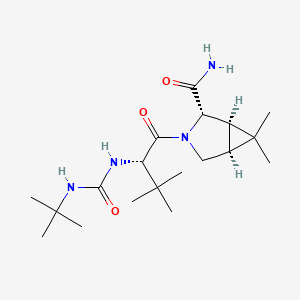![molecular formula C13H18N2O5S B586323 3-[3-[2-(2-Tetrahydropyranyloxy)ethyl]ureido]thiophene-2-carboxylic Acid CAS No. 1265892-01-0](/img/structure/B586323.png)
3-[3-[2-(2-Tetrahydropyranyloxy)ethyl]ureido]thiophene-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-[2-(2-Tetrahydropyranyloxy)ethyl]ureido]thiophene-2-carboxylic Acid (CAS# 1265892-01-0) is structurally similar to Articaine (A777900), which is an amide-based short-acting local anesthetic used for regional anesthesia in day-case settings such as arthroscopy, hand, foot surgery, and dentistry . It has a molecular weight of 314.36 and a molecular formula of C13H18N2O5S .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The compound has a complex structure with several functional groups. The IUPAC name is 3-[2-(oxan-2-yloxy)ethylcarbamoylamino]thiophene-2-carboxylic acid . The canonical SMILES representation is C1CCOC(C1)OCCNC(=O)NC2=C(SC=C2)C(=O)O .Physical And Chemical Properties Analysis
The compound has a LogP value of 2.57490, indicating its lipophilicity . It has a complexity of 369 and a topological polar surface area of 125 . The compound has 6 hydrogen bond acceptors and 3 hydrogen bond donors . It also has 6 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Optical Properties and Patterning of Luminescent Polymers
- Synthesis and Applications : A study on the synthesis of polymers using a component similar to the specified compound demonstrated the creation of luminescent polymers with potential applications in optical devices. These polymers exhibited good optical properties and high emission intensity both in solution and solid state, retaining their properties even after certain chemical modifications (Han, Chen, Vamvounis, & Holdcroft, 2005).
Functionalized Regioregular Polythiophenes
- Thermolytic and Catalytic Reactions : Research on functionalized regioregular π-conjugated polymers involving a similar compound showed promising results in thermolytic and catalytic removal of certain groups from thin solid films of polymers. This finding is significant for the development of advanced materials in electronics and photonics (Yu & Holdcroft, 2000).
Electropolymerization and Electrochromic Performances
- Electrochemical Applications : A study on electropolymerization and electrochromic performances of novel assemblies showed that compounds involving similar structures could form polymers through electrochemical deposition. This is relevant for applications in electrochromic devices (Li et al., 2020).
Synthesis and Biological Activity
- Biological Activities : Research into the synthesis and biological activity of new thieno[2,3-d]pyrimidines, which involved a related compound, indicated that some synthesized compounds possess significant inhibitory activities against certain plants. This suggests potential applications in agriculture and plant biology (Wang, Zheng, Liu, & Chen, 2010).
Polymer Science and Material Chemistry
- Advanced Material Synthesis : Several studies have focused on the synthesis and characterization of polymers and materials using compounds with a similar structure. These studies have implications for the development of new materials with specific optical, electronic, and biological properties (Yu & Holdcroft, 2002), (Brusso, Lilliedal, & Holdcroft, 2011).
Eigenschaften
IUPAC Name |
3-[2-(oxan-2-yloxy)ethylcarbamoylamino]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c16-12(17)11-9(4-8-21-11)15-13(18)14-5-7-20-10-3-1-2-6-19-10/h4,8,10H,1-3,5-7H2,(H,16,17)(H2,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEBOBZHCYLTEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCNC(=O)NC2=C(SC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[Ethoxy(methoxymethylsulfanyl)phosphoryl]oxyethane](/img/structure/B586250.png)




